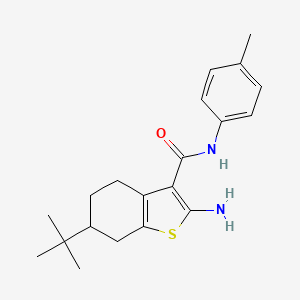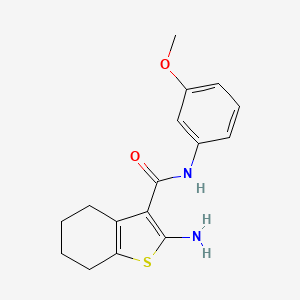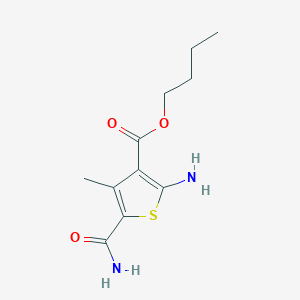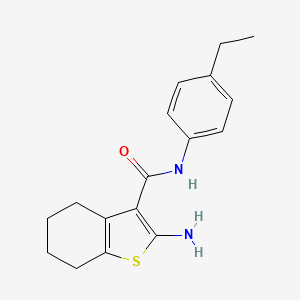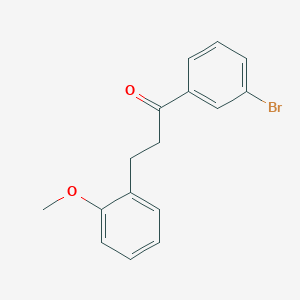
3'-Bromo-3-(2-methoxyphenyl)propiophenone
説明
The compound "3'-Bromo-3-(2-methoxyphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated phenylpropiophenones. Bromination is a common theme in these studies, which is a key aspect of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves palladium-catalyzed reactions, as seen in the synthesis of head-to-tail poly(3-hexylthiophene) using a palladium catalyst . Similarly, multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides in the presence of a palladium catalyst leads to the formation of tetraarylethanes and phenylisochroman-3-ones . These methods could potentially be adapted for the synthesis of "3'-Bromo-3-(2-methoxyphenyl)propiophenone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be characterized using spectroscopic techniques and X-ray diffraction, as demonstrated by the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . Density functional theory (DFT) is also employed to optimize the geometry and predict properties such as molecular electrostatic potential and natural bond orbital analysis . These techniques could be applied to "3'-Bromo-3-(2-methoxyphenyl)propiophenone" to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including bromination, demethylation, and reduction . The reactivity of such compounds is influenced by the presence of bromine, which can activate the aromatic ring towards further substitution reactions. The synthesis of natural products and their derivatives often involves these types of reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as their antioxidant properties, are of significant interest. Compounds with bromine substituents have been shown to possess effective antioxidant power, as evidenced by various in vitro assays . These properties are attributed to the presence of phenolic rings and bromine atoms, which can contribute to radical scavenging activities. The physical properties, such as melting points and solubility, can also be influenced by the degree of bromination and the nature of other substituents on the aromatic ring.
科学的研究の応用
Natural Product Chemistry and Bioactivity
- Bromophenol Derivatives from Marine Algae: Research has identified numerous bromophenol derivatives from the red alga Rhodomela confervoides, including compounds with structural similarities to 3'-Bromo-3-(2-methoxyphenyl)propiophenone. These studies elucidate the structures of these derivatives using advanced spectroscopic methods and assess their bioactivities, such as antioxidant properties and microbial inhibition. However, several compounds were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004), (Xu et al., 2003).
Synthetic Applications and Material Science
- Chemoselective Synthesis: A study detailed the chemoselective synthesis processes involving bromophenol derivatives, showcasing the versatility of these compounds in organic synthesis. This includes the preparation of mono-sulfones and bis-sulfones through reactions that emphasize the compound's reactivity and potential as intermediates in the synthesis of more complex molecules (Kumar et al., 2008).
Photophysical Properties
- Optical Properties in Poly(thiophene)s: The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo and methoxyphenyl derivatives, was investigated to understand the impact on optical and photophysical properties. This research highlights the potential of incorporating bromophenol derivatives into polymers to enhance solid-state emission, relevant for applications in optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Antioxidant and Anticancer Activities
- Synthesized Derivatives: The synthesis and evaluation of methylated and acetylated derivatives of natural bromophenols, including studies on their antioxidant and anticancer activities, represent another significant area of application. These compounds have shown potential in preventing oxidative damage and inducing apoptosis in cancer cells, indicating their promise for drug development (Dong et al., 2022).
Photochemistry and Novel Drug Discovery
- Bromophenol Derivatives as Anticancer Agents: Novel bromophenol derivatives have been synthesized and tested for their anticancer activities, demonstrating mechanisms such as cell cycle arrest and apoptosis induction in cancer cells. These findings underline the therapeutic potential of bromophenol derivatives in cancer treatment (Guo et al., 2018).
Safety And Hazards
特性
IUPAC Name |
1-(3-bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTRVSWYPXXZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644172 | |
| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898769-85-2 | |
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
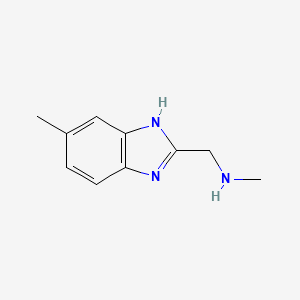
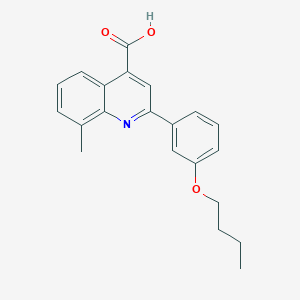
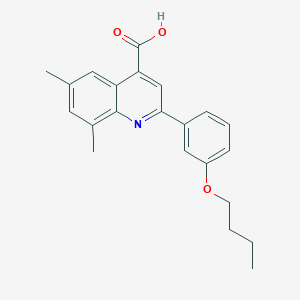
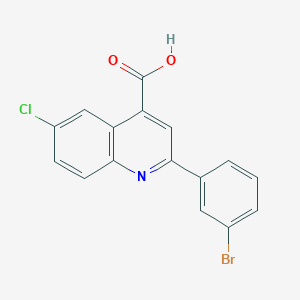
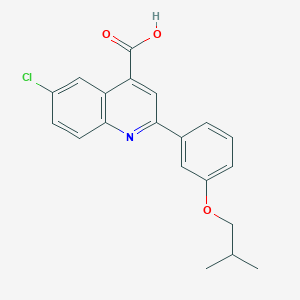
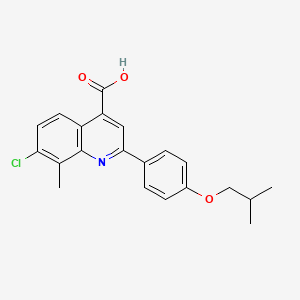
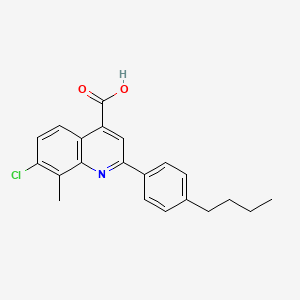
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
